![molecular formula C21H21N3O4 B2484713 5-(1-Benzoylpyrrolidin-2-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1795467-66-1](/img/structure/B2484713.png)
5-(1-Benzoylpyrrolidin-2-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(1-Benzoylpyrrolidin-2-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, commonly known as BODIPY, is a fluorescent dye that has been widely used in scientific research. BODIPY has unique properties such as high quantum yield, photostability, and low toxicity, making it an ideal tool for various applications in biology, chemistry, and material science.
Mechanism of Action
The mechanism of action of BODIPY involves the absorption of light energy, followed by the emission of fluorescence. BODIPY has a high quantum yield, which means that it can efficiently convert absorbed light energy into fluorescence. The fluorescence emission of BODIPY can be used to detect changes in the environment such as pH, metal ions, and temperature.
Biochemical and Physiological Effects
BODIPY has low toxicity and is not known to have any significant biochemical or physiological effects. BODIPY has been used in various biological systems without any adverse effects.
Advantages and Limitations for Lab Experiments
The advantages of using BODIPY in lab experiments include its high quantum yield, photostability, and low toxicity. BODIPY can be easily conjugated to various biological molecules, making it an ideal tool for labeling and imaging. The limitations of using BODIPY in lab experiments include its sensitivity to pH and temperature changes, which can affect its fluorescence emission.
Future Directions
There are several future directions for the use of BODIPY in scientific research. One direction is the development of new BODIPY derivatives with improved properties such as increased quantum yield and enhanced sensitivity to environmental changes. Another direction is the application of BODIPY in new areas such as drug discovery and nanotechnology. BODIPY can be used as a tool for drug discovery by labeling and imaging drug targets. BODIPY can also be used in nanotechnology by conjugating it to nanoparticles for imaging and sensing applications.
Conclusion
In conclusion, BODIPY is a fluorescent dye that has been widely used in scientific research due to its unique optical properties. BODIPY has been used as a fluorescent probe, sensor, and labeling agent in various biological systems. BODIPY has low toxicity and is not known to have any significant biochemical or physiological effects. The advantages of using BODIPY in lab experiments include its high quantum yield, photostability, and low toxicity. The limitations of using BODIPY in lab experiments include its sensitivity to pH and temperature changes. There are several future directions for the use of BODIPY in scientific research, including the development of new BODIPY derivatives and the application of BODIPY in new areas such as drug discovery and nanotechnology.
Synthesis Methods
The synthesis of BODIPY involves the reaction of a boron dipyrromethene intermediate with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of a highly conjugated heterocyclic ring system. The reaction can be carried out under mild conditions and can be easily scaled up for industrial production.
Scientific Research Applications
BODIPY has been widely used in scientific research due to its unique optical properties. BODIPY can be used as a fluorescent probe to detect various biological molecules such as proteins, nucleic acids, and lipids. BODIPY can also be used as a sensor to detect changes in pH, metal ions, and other environmental factors. Moreover, BODIPY can be used as a labeling agent for imaging techniques such as fluorescence microscopy and flow cytometry.
properties
IUPAC Name |
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-11-10-15(13-18(17)27-2)19-22-20(28-23-19)16-9-6-12-24(16)21(25)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,16H,6,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQAZKGUNBTFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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